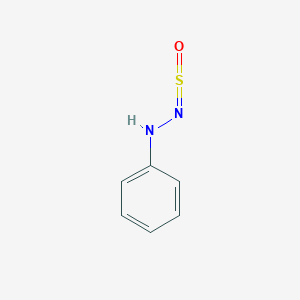

N-(sulfinylamino)aniline

Description

Structure

3D Structure

Propriétés

Numéro CAS |

17420-03-0 |

|---|---|

Formule moléculaire |

C6H6N2OS |

Poids moléculaire |

154.19 g/mol |

Nom IUPAC |

N-(sulfinylamino)aniline |

InChI |

InChI=1S/C6H6N2OS/c9-10-8-7-6-4-2-1-3-5-6/h1-5,7H |

Clé InChI |

QMFIWFJJVUORJM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NN=S=O |

SMILES canonique |

C1=CC=C(C=C1)NN=S=O |

Autres numéros CAS |

17420-03-0 |

Synonymes |

1-Phenyl-2-sulfinylhydrazine |

Origine du produit |

United States |

Synthetic Methodologies for N Sulfinylamino Aniline and Its Derivatives

Direct Synthesis Routes for N-(sulfinylamino)aniline

The most common and direct methods for preparing this compound involve the reaction of aniline (B41778) with sulfur- and oxygen-containing reagents.

Reaction of Aniline with Thionyl Chloride

3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl wikipedia.org

A typical laboratory procedure involves the slow addition of a solution of thionyl chloride in an anhydrous solvent, such as benzene (B151609), to a solution of freshly distilled aniline. orgsyn.orgorgsyn.org The reaction is often accompanied by the immediate precipitation of aniline hydrochloride. orgsyn.orgorgsyn.org To drive the reaction to completion, the mixture is typically heated to reflux for several hours until a clear solution is obtained. orgsyn.orgorgsyn.org After the reaction is complete, the solvent and any excess thionyl chloride are removed under reduced pressure. The final product, a brownish-yellow liquid, is then purified by vacuum distillation, affording high yields. orgsyn.orgorgsyn.org

Table 1: Reaction Parameters for the Synthesis of this compound from Aniline and Thionyl Chloride

| Parameter | Value/Condition | Source |

| Reactants | Aniline, Thionyl Chloride | orgsyn.orgorgsyn.org |

| Solvent | Anhydrous Benzene | orgsyn.orgorgsyn.org |

| Molar Ratio (Aniline:SOCl₂) Initial | 1 : 1.38 (based on 0.5 mole aniline to 0.69 mole SOCl₂) | orgsyn.orgorgsyn.org |

| Reaction Temperature | Initial cooling (ice bath), followed by reflux | orgsyn.orgorgsyn.org |

| Reaction Time | 2–5 hours at reflux | orgsyn.orgorgsyn.org |

| Work-up | Evaporation of solvent and excess SOCl₂ under reduced pressure | orgsyn.orgorgsyn.org |

| Purification | Vacuum distillation | orgsyn.orgorgsyn.org |

| Boiling Point of Product | 88–95 °C (at 17–20 mmHg) | orgsyn.orgorgsyn.org |

| Yield | 91–94% | orgsyn.orgorgsyn.org |

Reaction of Aniline with Sulfur Dioxide and Chlorine

An alternative industrial production technique for this compound involves the reaction of aniline with sulfur dioxide and chlorine. This method utilizes more fundamental and readily available industrial chemicals. The process is based on controlled conditions to ensure the selective formation of the desired sulfinylamino compound. This route is part of advanced catalytic processes designed to improve yield and purity in large-scale production scenarios.

Analogous and Modified Synthetic Protocols for Substituted N-(Sulfinylamino)arenes

The synthesis of substituted N-(sulfinylamino)arenes often requires modifications of the direct methods or the development of entirely new strategies to accommodate various functional groups on the aromatic ring.

Adaptation of Sulfonamide Production Strategies

Strategies from sulfonamide synthesis have been adapted to create novel sulfinylamine reagents, which in turn can be used to produce a wide array of substituted compounds. A notable example is the development of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.govresearchgate.net This reagent is synthesized in a single step from O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine. nih.govresearchgate.net

While the classical synthesis of sulfonamides involves reacting sulfonyl chlorides with ammonia (B1221849) or its surrogates, the use of a bespoke sulfinylamine reagent like t-BuONSO allows for the direct synthesis of primary sulfonamides from organometallic reagents such as Grignard or organolithium reagents. nih.govresearchgate.net This approach starts from widely available alkyl and aryl halides, offering a versatile pathway to molecules with altered physicochemical properties. nih.gov The reaction proceeds through a sulfinamide intermediate, which rearranges to a sulfonimidate ester anion before eliminating isobutene to yield the final sulfonamide product upon workup. nih.gov This methodology highlights how the core N=S=O functionality can be built into a reagent and then transferred to generate complex substituted products.

Alkylation Methods Utilizing Thionyl Chloride

Thionyl chloride can also be used in multi-step sequences to generate substituted N-(sulfinylamino)arenes. One such method involves the initial formation of a benzamide (B126) derivative, which is subsequently reacted with thionyl chloride. For instance, the synthesis of 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide involves a sequence where 2-chloro-N-phenylbenzamide is first prepared and then treated with thionyl chloride. jpionline.org This reaction results in the formation of an intermediate, (2-chlorobenzoyl)phenyl sulfuramidous chloride, which is then reacted with another amine (2-chloroaniline) to yield the final substituted product. jpionline.org

This approach demonstrates the use of thionyl chloride not just for the direct sulfinylation of an amino group, but also for creating a reactive sulfinyl chloride intermediate from an amide, which can then be functionalized further. This provides a modular route to complex derivatives.

Process Optimization and Scalability Considerations

For both laboratory and industrial-scale synthesis of this compound and its derivatives, process optimization is crucial. In the direct reaction of aniline with thionyl chloride, using an excess of thionyl chloride and heating the mixture to reflux helps to drive the reaction to completion by consuming the aniline hydrochloride byproduct. orgsyn.orgorgsyn.org The removal of gaseous byproducts (HCl and SO₂) from other reactions, such as those involving alcohols, simplifies product purification, a favorable feature for industrial processes. wikipedia.orgwikiwand.com

Parameters Influencing Yield and Purity in Pilot-Scale Syntheses

The successful transition of synthetic methodologies for this compound and its derivatives from laboratory to pilot-scale production is contingent on a thorough understanding and optimization of key reaction parameters. While specific pilot-plant data for this compound is not extensively documented in publicly available literature, principles derived from laboratory and gram-scale syntheses of related N-sulfinylamines provide critical insights into the factors that would significantly influence yield and purity in a larger-scale setting. nih.govacs.org

Key parameters that require careful control during the pilot-scale synthesis of N-sulfinylanilines include catalyst selection and loading, the nature of the reductant, reaction temperature, and solvent choice. For instance, in the palladium-catalyzed synthesis of sulfinamides from aryl halides, the choice of phosphine (B1218219) ligand and the specific palladium precursor can have a substantial impact on the reaction outcome. nih.govacs.org

The reaction temperature is another critical variable that must be precisely controlled to ensure optimal yield and minimize the formation of impurities. In the synthesis of sulfinamides, reactions are often conducted at elevated temperatures, such as 75 °C, to drive the reaction to completion. nih.gov Maintaining a consistent temperature profile throughout the reactor is a key challenge in pilot-scale manufacturing that can be addressed through efficient heat exchange systems.

The following table summarizes key parameters and their effects on the synthesis of a model sulfinamide, which can be considered indicative for the synthesis of this compound derivatives.

Table 1: Parameters in the Synthesis of a Model Sulfinamide

| Parameter | Condition | Yield (%) | Reference |

| Catalyst | 10 mol % SPhos Pd G3 | 85 | nih.gov |

| Reductant | HCO2Cs | 85 | nih.gov |

| Solvent | 1,4-dioxane | 85 | nih.gov |

| Temperature | 75 °C | 85 | nih.gov |

| Scale | 1 mmol | 78 | acs.org |

| Catalyst Loading (Scale-up) | 5 mol % | 69 | acs.org |

Development of Advanced Catalytic Processes for Enhanced Production

Recent research has focused on the development of more efficient and versatile catalytic systems for the synthesis of N-sulfinylamines and their derivatives, which could be applied to enhance the production of this compound. These advancements are primarily centered around the use of palladium and nickel catalysts, which have demonstrated high efficacy in the formation of C-N and C-S bonds.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide range of sulfinamides from aryl halides and N-sulfinylamines. nih.govacs.org These methods offer the advantage of using readily available starting materials and exhibit a broad functional group tolerance. The use of specialized phosphine ligands, such as SPhos, has been shown to be crucial for achieving high yields and reaction rates. nih.gov

Nickel catalysis has also been explored as a cost-effective alternative to palladium for the synthesis of sulfinamides. chemistryviews.org Nickel catalysts can promote the addition of arylboronic acids to N-sulfinylamines, providing access to a diverse array of chiral sulfinamides with high enantioselectivity. chemistryviews.org The development of these nickel-based systems opens up new avenues for the economically viable and sustainable production of this compound and its chiral derivatives.

The table below provides a comparative overview of different catalytic systems employed in the synthesis of sulfinamide derivatives, highlighting the catalyst, substrates, and resulting yields.

Table 2: Advanced Catalytic Processes for Sulfinamide Synthesis

| Catalyst System | Substrates | Yield (%) | Reference |

| Pd(OAc)2 / di(1-adamantyl)benzyl phosphine | 4-bromoanisole, N-sulfinylamine | 61 | acs.org |

| SPhos Pd G3 | p-fluoro bromobenzene, TIPS-NSO | 85 | nih.gov |

| NiCl2(dme) / chiral bisoxazoline ligand | Arylboronic acid, N-sulfinyltritylamine | up to excellent yields | chemistryviews.org |

These advanced catalytic methodologies represent a significant step forward in the synthesis of N-sulfinylamines. Their application to the production of this compound has the potential to improve efficiency, reduce costs, and enable the synthesis of novel derivatives with tailored properties.

Reactivity and Fundamental Reaction Mechanisms of N Sulfinylamino Aniline

Electrophilic Nature of the Sulfur Center

The sulfur atom in the sulfinylamino group of N-(sulfinylamino)aniline is electrophilic. This characteristic is central to its reactivity, particularly in reactions involving nucleophiles.

Nucleophilic Substitution Reactions

This compound readily participates in nucleophilic substitution reactions at the electrophilic sulfur center. In these reactions, a nucleophile attacks the sulfur atom, leading to the displacement of a leaving group. This reactivity is fundamental to the synthesis of various sulfur-containing compounds. The general mechanism involves the attack of a nucleophile on the sulfur atom of the N=S=O group.

A species with an unshared electron pair, known as a nucleophile, can react with an alkyl halide by replacing the halogen substituent, which acts as the leaving group. gacariyalur.ac.in In these nucleophilic substitution reactions, the bond between the carbon and the halogen undergoes heterolysis, and the lone pair of electrons from the nucleophile forms a new bond with the carbon atom. gacariyalur.ac.in

Reactions with Organometallic Reagents (e.g., Organoboron Compounds, Grignard Reagents)

The electrophilic sulfur of this compound is susceptible to attack by various organometallic reagents, which act as carbon nucleophiles. These reactions are valuable for forming new carbon-sulfur and carbon-nitrogen bonds.

Organoboron Compounds:

Under photocatalytic conditions, this compound reacts with potassium trifluoro(organo)borates (RBF₃K) to yield alkylated aniline (B41778) derivatives. This transformation is facilitated by a photocatalyst and white LED irradiation. Organoboron compounds are known for their ability to deliver organic groups in a variety of chemical transformations. wikipedia.orgrsc.org

Table 1: Reaction of this compound with Potassium Trifluoro(organo)borates

| Reactants | Conditions | Products | Yield (%) |

| RBF₃K + N-Thionylaniline | DCE, Mes-Acr⁺, white LED | Alkylated aniline derivatives | Varies |

Grignard Reagents:

Grignard reagents (RMgX), which are potent nucleophiles, react with N-sulfinylamines. wikipedia.org For instance, the reaction of phenylmagnesium bromide with p-toluenesulfinyl p-tolyl sulfone results in the formation of phenyl p-tolyl sulfoxide. oregonstate.edu While this specific example does not involve this compound directly, it illustrates the general reactivity of sulfinyl compounds with Grignard reagents. oregonstate.edu The addition of a Grignard reagent to a sulfinylamine can lead to the formation of sulfinamides. nih.govsmolecule.com The reaction of organometallic reagents with a sulfur dioxide surrogate can generate a metal sulfinate, which then reacts with thionyl chloride to form a sulfinyl chloride intermediate that can be trapped by amines to produce sulfinamides. nih.gov

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, a class of reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org

Diels-Alder Reactions: N-(Sulfinylamino)anilines as Dienes

In a notable departure from the typical behavior of dienophiles in Diels-Alder reactions, N-(sulfinylamino)anilines can function as the diene component. researchgate.netwikipedia.orgsigmaaldrich.com This [4+2] cycloaddition reaction involves the 1-aza-3-oxa-4-thia-1,3-diene system of the N-sulfinylamino group and a dienophile. researchgate.net

The reaction of N-(sulfinylamino)anilines with dienophiles like norbornene and norbornadiene leads to the formation of benzo-ortho-thiazine adducts. researchgate.net These reactions result in the creation of a heterocyclic ring system containing sulfur, nitrogen, and oxygen. The structure of these adducts has been confirmed by spectroscopic methods and X-ray diffraction analysis. researchgate.net

Table 2: Diels-Alder Reactions of N-Sulfinylanilines with Norbornenes researchgate.net

| N-Sulfinylaniline Derivative | Dienophile | Product |

| N-Sulfinylaniline | Norbornene | Benzo-ortho-thiazine adduct |

| N-Sulfinylaniline | Norbornadiene | Benzo-ortho-thiazine adduct |

| meta-N-Sulfinyl toluidine | Norbornene | Benzo-ortho-thiazine adduct |

[2+2] Cycloadditions with Ketenes

The [2+2] cycloaddition reaction between this compound and ketenes is a significant method for the synthesis of four-membered heterocyclic rings. This reaction is particularly useful for creating cyclobutanone (B123998) frameworks, which are valuable intermediates in organic synthesis. orientjchem.org The high reactivity of ketenes, which can sometimes lead to undesired dimerization, is harnessed in a controlled manner in these cycloadditions. orientjchem.orgnih.gov

Research has demonstrated that N-heterocyclic carbenes can effectively catalyze the enantioselective formal [2+2] cycloaddition of ketenes and N-sulfinylanilines. nih.gov This catalytic approach allows for the stereocontrolled synthesis of chiral 1,2-oxazetidin-3-ones, which can be further transformed into valuable α-hydroxy acid derivatives. rsc.org The substituents on the ketene (B1206846) play a crucial role in its reactivity; electron-withdrawing groups generally enhance the success of the cycloaddition. orientjchem.org The reaction is believed to proceed through a concerted mechanism, and theoretical studies using density functional theory (DFT) have been employed to investigate the reaction pathway in detail. orientjchem.org

The utility of [2+2] cycloadditions extends to the synthesis of azetidines, another important class of nitrogen-containing heterocycles. chemrxiv.org Photosensitized [2+2] cycloaddition reactions of N-sulfonylimines, which are structurally related to this compound, have been developed to construct azetidine (B1206935) derivatives. nih.gov

Intramolecular Cycloadditions for Heterocycle Formation

Intramolecular cycloaddition reactions of this compound derivatives are a powerful strategy for the construction of various nitrogen-containing heterocycles. nih.gov This approach offers a modular and efficient pathway to synthesize diverse heterocyclic systems, including those with five, six, and seven-membered rings. nih.govnih.gov The ability to pre-organize the reacting partners within the same molecule often leads to higher efficiency and stereoselectivity compared to their intermolecular counterparts.

One notable application is the intramolecular sulfenoamination of alkenes with aniline nucleophiles. This method utilizes a chiral catalyst to promote the stereocontrolled formation of C-N and C-S bonds, leading to the synthesis of benzoannulated nitrogen heterocycles like indolines and tetrahydroquinolines with high enantioselectivity. nih.gov The reaction mechanism is thought to involve the formation of a thiiranium ion, and the stereochemical outcome can be influenced by the nature of the substrate. nih.gov

Furthermore, intramolecular [4+3] cycloadditions using nitrogen-stabilized chiral oxyallyl cations, which can be generated from N-tethered allenamides, provide a route to complex nitrogen heterocycles. bu.edu While not directly involving this compound, this methodology highlights the broader utility of intramolecular cycloadditions in synthesizing nitrogen-containing ring systems. The intramolecular azide-alkyne [3+2] cycloaddition is another versatile method for creating novel heterocyclic scaffolds without the need for metal catalysis. rsc.org

The synthesis of various N-heterocycles can be achieved through the cyclization of bifunctional sulfilimines with alkenes in a single photocatalyzed step. nih.gov This modular approach allows for significant structural diversity in the resulting heterocycles. nih.gov

Oxidation and Reduction Chemistry of the Sulfinyl Group

The sulfinyl group in this compound is redox-active, allowing for its conversion to other sulfur-containing functional groups through oxidation and reduction reactions.

Conversion to Sulfonyl Derivatives through Oxidation

The sulfinyl group of this compound and its derivatives can be oxidized to the corresponding sulfonyl group. smolecule.com This transformation is a common reaction for sulfinyl compounds and provides a route to sulfonyl derivatives, which are important in various areas of chemistry. smolecule.comsmolecule.com For instance, the oxidation of aniline derivatives is a key step in the production of certain dyes and pharmaceuticals. openaccessjournals.com The oxidation can be achieved using various oxidizing agents.

Visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has been reported as a method to synthesize sulfonylanilines under mild conditions. frontiersin.org While this reaction starts from a sulfonyl fluoride, it demonstrates the formation of the C-S(O)₂-N linkage present in oxidized this compound.

Reduction to Sulfide (B99878) or Thiol Moieties

The sulfinylamino group possesses thiotransfer ability, meaning it can be reduced to form the corresponding sulfide or thiol compounds. oup.com The reduction of N-sulfinyl β-amino ketones is a stereoselective method for preparing 1,3-amino alcohols. acs.org This highlights the utility of the sulfinyl group as a precursor to other functional groups upon reduction.

Insertion Reactions

Insertion into Metal-Carbon Sigma Bonds

This compound can undergo insertion reactions into metal-carbon sigma bonds. This reactivity is a key feature of organometallic chemistry and is fundamental to many catalytic processes. cmu.edu The soft sulfur atom of the sulfinyl group enables it to insert into metal-carbon σ-bonds, a reaction that can lead to the formation of new carbon-sulfur bonds and functionalized organic molecules.

The insertion of unsaturated compounds like this compound into transition metal-carbon bonds is a well-established elementary step in catalysis. cmu.edu For example, the insertion of olefins into palladium-carbon bonds is a crucial step in the Heck reaction. researchgate.net While specific examples detailing the insertion of this compound into metal-carbon bonds are not extensively documented in the provided search results, the general reactivity pattern of similar sulfur-containing compounds suggests this is a feasible and expected reaction pathway.

Displacement of Labile Ligands in Coordination Complexes

This compound, also known as N-sulfinylaniline, functions as a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in various modes. nih.govresearchgate.net This versatility allows it to participate in ligand displacement reactions, where it substitutes a labile ligand already present in a coordination complex. The lability of a ligand refers to the ease with which it can be replaced, and this process is fundamental to the synthesis of new coordination compounds. manchester.ac.uk

The coordination of this compound to a metal can occur through the nitrogen atom, the sulfur atom, or via the π-system of the N=S double bond. researchgate.netmdpi.com The specific coordination mode is influenced by the electronic properties of the metal center. Electron-rich, low-valent metals tend to favor π-bonding to the N=S unit, whereas metals in higher oxidation states are more likely to coordinate through the nitrogen atom. mdpi.comscispace.com

The displacement of a labile ligand, such as a solvent molecule or a weakly bound anion, by this compound is driven by the formation of a more thermodynamically stable complex. For instance, in a complex with weakly coordinated water or tetrahydrofuran (B95107) (THF) ligands, the introduction of this compound can lead to the substitution of these labile molecules. The reactivity of this compound in these reactions is attributed to the soft Lewis basicity of the sulfur atom, which facilitates its insertion into metal complexes and the subsequent displacement of other ligands.

While specific documented examples detailing the kinetics of these displacements are specialized, the principles are well-established in coordination chemistry. The reaction proceeds via an associative or dissociative mechanism, or an interchange mechanism, depending on the nature of the metal complex and the reaction conditions.

Frustrated Lewis Pair (FLP) Activation and Sulfur Monoxide (SO) Generation

A significant advancement in the chemistry of N-sulfinylamines is their use as a source of sulfur monoxide (SO), a highly reactive diatomic molecule. This is achieved through the activation of the N-sulfinylamine by a frustrated Lewis pair (FLP). An FLP is a combination of a sterically hindered Lewis acid and Lewis base that, due to steric hindrance, cannot form a classical adduct and instead exhibits unique reactivity towards small molecules. rsc.org

Formation of Phosphinimine–Borane-Stabilized Sulfur Monoxide Complexes

Research has demonstrated that both inter- and intramolecular phosphorus/boron (P/B) frustrated Lewis pairs react with N-sulfinylamines to generate novel complexes in which sulfur monoxide is stabilized. nih.govresearchgate.net In these reactions, the FLP attacks the N-sulfinylamine, leading to the cleavage of the N=S bond and the formation of a P-N-S-O-B linkage. These products can be viewed as phosphinimine–borane-stabilized sulfur monoxide complexes. nih.govresearchgate.net

For example, the reaction of an N-sulfinylamine with a P/B FLP results in the formation of a stable adduct that effectively traps the SO unit. researchgate.net This method provides a convenient route to SO complexes under mild conditions, avoiding the harsh conditions typically required for SO generation.

Transfer Reactions of Sulfur Monoxide to Organic Substrates and Metal Complexes

The phosphinimine–borane-stabilized SO complexes are not merely curiosities; they serve as effective SO transfer agents. nih.govresearchgate.net The stabilized SO can be transferred to various organic molecules and transition metal complexes, highlighting the synthetic utility of this methodology. mdpi.com

Documented examples of these transfer reactions include:

Oxidation of Phosphines: The SO-FLP adduct can transfer its sulfur monoxide unit to triphenylphosphine (B44618) (PPh₃), resulting in the formation of triphenylphosphine sulfide (Ph₃PS) and triphenylphosphine oxide (Ph₃PO). nih.gov

Transfer to Metal Complexes: The SO unit has been successfully transferred to rhodium complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), and to N-heterocyclic carbenes (NHCs). nih.gov This demonstrates a viable pathway for incorporating SO into transition metal coordination spheres and for the synthesis of novel sulfur-containing heterocyclic compounds. researchgate.net

The table below summarizes representative SO transfer reactions from FLP-activated N-sulfinylamines.

| Reactant (FLP-SO Adduct) | Substrate | Product(s) | Reference |

| Phosphinimine–borane-SO complex | Triphenylphosphine (PPh₃) | Ph₃PS, Ph₃PO | nih.gov |

| Phosphinimine–borane-SO complex | [RhCl(PPh₃)₃] | SO-Rh complex | nih.gov |

| Phosphinimine–borane-SO complex | N-heterocyclic carbene (NHC) | NHC-SO adduct | nih.gov |

Rearrangement Reactions

This compound and related sulfinamides can undergo rearrangement reactions, which are powerful tools in organic synthesis for constructing complex molecular architectures.

Desulfinylative Rearrangements (e.g., Analogies to Smiles-Truce Rearrangement in Sulfinamides)

A notable transformation in this category is the desulfinylative Smiles rearrangement. The classical Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. The Truce-Smiles rearrangement is a variation involving the migration of an aryl group from a heteroatom to a carbanion.

Recent studies on diarylsulfinamides have revealed a novel desulfinylative rearrangement that leads to the formation of diarylamines. nih.gov This reaction proceeds under mild, transition-metal-free conditions and provides access to sterically hindered diarylamines that are difficult to synthesize via traditional methods like SNAr or cross-coupling reactions. nih.gov

The mechanism involves the deprotonation of the sulfinamide, followed by an intramolecular ipso-attack of the resulting anion onto the aryl ring, which is an unusual 3-exo-trig cyclization. This is followed by the extrusion of what is formally sulfur monoxide (SO), leading to the diarylamine product. Although this reaction has been demonstrated on diarylsulfinamides, the reactivity of the sulfinamide functional group provides a strong analogy for the potential behavior of this compound under similar basic conditions. The key to this transformation is the ability of the sulfinamide group to facilitate the aryl migration and then be eliminated, a pathway distinct from the more stable and commonly used sulfonamides in Smiles rearrangements. nih.gov This highlights the unique reactivity of the S(IV) center in sulfinamides for promoting such rearrangements.

Applications of N Sulfinylamino Aniline in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

N-(Sulfinylamino)aniline is recognized as a versatile synthetic intermediate due to the diverse reactivity of its aromatic sulfinylamine function (Ar–N=S=O). chemicalbook.comechemi.comcore.ac.uk The compound's utility stems from the electrophilic nature of the sulfur atom and the conjugated N=S=O system, which allows it to participate in a wide array of chemical transformations.

The reactivity of this compound is characterized by its propensity for addition reactions across the N=S bond. core.ac.uk It can function as a dienophile in [4+2] Diels-Alder cycloadditions, reacting with conjugated dienes to form 3,6-dihydro-1,2-thiazine 1-oxides. core.ac.ukpageplace.de Notably, N-sulfinylanilines are generally less reactive in these cycloadditions compared to N-sulfinyl compounds bearing electron-withdrawing groups. pageplace.de Beyond acting as a dienophile, it can also behave as a diene in reactions with activated dienophiles like norbornene and norbornadiene, yielding benzo-ortho-thiazine structures. researchgate.net Furthermore, it can serve as a 1,3-dipolarophile in reactions with species like benzonitrile (B105546) oxide. core.ac.ukoup.com This multifaceted reactivity, similar in some respects to isocyanates, allows for the construction of a variety of cyclic frameworks. oup.com

The compound's versatility is also demonstrated in its reactions with various nucleophiles and in the synthesis of other functional groups. For instance, it reacts with ethylene (B1197577) carbonate in the presence of catalysts to form N,N'-diarylpiperazines, proceeding through a proposed 1,2,5-thiazolidine-1-oxide intermediate. oup.com It also undergoes reactions with formic acid and can be used in the synthesis of amides via oxidative cross-coupling with acetonitrile. oup.comtandfonline.com This broad spectrum of reactivity solidifies the role of this compound as a key intermediate in organic synthesis. chemicalbook.com

Synthesis of Sulfur(VI) Compounds

This compound and its derivatives are crucial precursors for the synthesis of higher-valent sulfur(VI) compounds, which are of increasing interest in medicinal chemistry and materials science. These syntheses often leverage the electrophilicity of the sulfinyl group to build more complex sulfur-containing scaffolds.

Sulfoximines, which feature a sulfur atom double-bonded to both an oxygen and a nitrogen atom, are important functional groups in drug discovery. d-nb.info N-Sulfinylamines provide a direct and efficient route to these structures. nih.gov One-pot procedures have been developed that utilize stable and storable sulfinylamine reagents, such as N-sulfinyl-N-tritylamine (TrNSO) and N-sulfinyl-O-(4-phenylphenyl)hydroxylamine (BiPhONSO), to react with organometallic reagents. nih.govd-nb.info

A general strategy involves the sequential addition of two different nucleophiles to the sulfinylamine. For example, the reaction of BiPhONSO with a Grignard reagent (R¹MgX) followed by a second, different Grignard reagent (R²MgX) can afford S,S-disubstituted sulfoximines. d-nb.info The order of addition of the Grignard reagents can be crucial for the reaction's success. d-nb.info Alternatively, oxidation of sulfilimine intermediates, which can be formed from sulfinylamines, provides another complementary pathway to sulfoximines. nih.gov

| Reagent | Nucleophile 1 | Nucleophile 2 | Product Type | Reference |

| BiPhONSO | Grignard Reagent (R¹MgX) | Grignard Reagent (R²MgX) | S,S-Disubstituted Sulfoximine (B86345) | d-nb.info |

| Sulfinylamine | Grignard Reagent | Amine | N-Substituted Sulfoximine | nih.gov |

| Sulfilimine Intermediate | Oxidizing Agent | - | Sulfoximine | nih.gov |

This table summarizes general approaches to sulfoximine synthesis using sulfinylamine-derived reagents.

Sulfonimidamides are considered bioisosteres of sulfonamides, where one sulfonyl oxygen is replaced by an imino group, introducing a chiral center at the sulfur atom. nih.gov This structural modification can lead to improved pharmacological properties. nih.gov Modular synthetic routes using N-sulfinylamines have significantly advanced the accessibility of these compounds. nih.govnih.gov

A prominent method involves a two-step, one-pot sequence starting from a stable sulfinylamine like N-sulfinyl-N-tritylamine (TrNSO). d-nb.info The process begins with the reaction of TrNSO with a Grignard or organolithium reagent to form a sulfinamide. This intermediate is then oxidized in situ to a sulfonimidoyl chloride, which subsequently reacts with a primary or secondary amine to yield the sulfonimidamide after deprotection. d-nb.info More recent methods utilize N-silyl sulfinylamine reagents, such as N-sulfinyl-N-triisopropylsilylamine (TIPS-NSO), which allow for the rapid preparation of primary sulfinamides from various organometallic reagents. These primary sulfinamides can then be converted to NH-sulfonimidamides by treatment with an amine in the presence of a hypervalent iodine reagent. nih.gov This modularity allows for easy variation of both the carbon- and nitrogen-based substituents on the final sulfonimidamide product. nih.gov

| Starting Reagent | Step 1 | Step 2 | Key Features | Reference |

| TrNSO | Addition of organometallic reagent (R-M) | In situ oxidation, then addition of amine (R'₂NH), then deprotection | One-pot, four-step process; broad amine scope. | d-nb.info |

| TIPS-NSO | Addition of organometallic reagent (R-M) to form primary sulfinamide | Reaction with amine (R'₂NH) and hypervalent iodine reagent | Modular two-step synthesis; allows variation of both components. | nih.gov |

| Sulfonimidoyl fluorides | Reaction with anilines and Ca(NTf₂)₂ | - | Enantiospecific synthesis of chiral sulfonimidamides. | nih.govwur.nl |

This table highlights key modular strategies for synthesizing sulfonimidamides.

Sulfondiimines, the double aza-analogues of sulfones, hold significant potential in discovery chemistry, but their synthesis has been challenging. nih.gov A modular synthesis that avoids traditional routes starting from sulfides employs a bespoke sulfinylamine reagent in combination with two different Grignard reagents. nih.gov

The process involves the Lewis acid-mediated assembly of the sulfinylamine (R-N=S=O) and two distinct Grignard reagents (R¹MgX and R²MgX). This efficiently produces a series of sulfilimine intermediates. A subsequent novel rhodium-catalyzed imination of these electron-rich sulfilimines delivers a diverse range of sulfondiimines. A key advantage of this method is the ability to achieve orthogonal N-functionalization, meaning the two nitrogen atoms can be manipulated selectively to access a wide variety of mono- and difunctionalized products. nih.gov

Construction of Diverse Heterocyclic Frameworks

The unique reactivity of this compound makes it a valuable tool for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. core.ac.ukoup.com Its ability to participate in cycloaddition and cyclization reactions is central to these applications. researchgate.netoup.com

This compound is a key reactant in the formation of thiadiazole ring systems. For example, the reaction of N-sulfinylanilines with ethylene carbonate is proposed to proceed through the formation of a 1,2,5-thiazolidine-1-oxide heterocyclic intermediate. oup.com Although this intermediate may subsequently eliminate sulfur dioxide to yield other products like N,N'-diarylpiperazines, its formation highlights the potential for N-sulfinylanilines to act as precursors to saturated thiadiazole derivatives. oup.com

In other transformations, N-sulfinylanilines (or N-thionylanilines) react with α-amino acid amides to produce 4-substituted 1,2,5-thiadiazol-3-ols in moderate to excellent yields. thieme-connect.de This reaction provides a direct route to functionalized 1,2,5-thiadiazoles, which are themselves valuable heterocyclic motifs. The compound is also generally cited as an important intermediate for constructing thiadiazole and thienothiadiazole frameworks through various cyclization reactions.

| Reactant 1 | Reactant 2 | Proposed/Formed Heterocycle | Reference |

| N-Sulfinylaniline | Ethylene Carbonate | 1,2,5-Thiazolidine-1-oxide (intermediate) | oup.com |

| N-Thionylaniline | α-Amino Acid Amide | 4-Substituted 1,2,5-Thiadiazol-3-ol | thieme-connect.de |

This table illustrates the role of this compound in forming thiadiazole heterocycles.

Access to Chiral Substituted Pyrrolidines and Piperidines via Asymmetric Intramolecular Aza-Michael Reactions

N-Sulfinyl amines have emerged as effective nitrogen nucleophiles in the asymmetric intramolecular aza-Michael reaction, providing a valuable route to chiral substituted pyrrolidines and piperidines. researchgate.net This methodology relies on a synthetic strategy that typically involves a cross-metathesis reaction followed by a Michael-type cyclization. researchgate.net The cyclization can be performed as a two-step procedure catalyzed by a base or in a tandem fashion. researchgate.net

The versatility of this approach allows for the synthesis of both mono- and disubstituted pyrrolidines and piperidines with excellent diastereoselectivities. researchgate.net The stereochemical outcome can be controlled by carefully selecting the substituent on the sulfur atom (e.g., p-tolyl or t-butyl) and adjusting the reaction temperature. researchgate.net Potassium t-butoxide is commonly employed as the base for these transformations, which are effective with both conjugated ketones and esters as Michael acceptors. researchgate.net

This method has been successfully applied to the total synthesis of the piperidine (B6355638) alkaloid (-)-pinidinol, highlighting its utility in the construction of complex, biologically active molecules. researchgate.net The development of domino reactions, such as the addition of fluorinated nucleophiles to (R)-N-(tert-butanesulfinyl)imines followed by an intramolecular aza-Michael addition, has further expanded the scope of this chemistry, enabling the synthesis of chiral fluorinated 1,3-disubstituted isoindolines with high diastereoselectivity. rsc.org

Stereoselective Transformations and Asymmetric Induction

Asymmetric Synthesis of β-Amino Sulfoxides and β-Amino Alcohols

The addition of enantiopure α-sulfinyl carbanions to (S)-N-sulfinimines offers a direct pathway to enantiomerically pure β-(N-sulfinyl)amino sulfoxides. acs.org A notable feature of this reaction is the high stereoselectivity achieved when the configurations at the sulfur atoms of the two reactants are opposite, known as a "matched pair". acs.org This pairing can lead to the formation of a single diastereoisomer, even when two new chiral centers are created. acs.org

These resulting β-(N-sulfinyl)amino sulfoxides can be efficiently converted into optically pure β-amino alcohols. acs.org A key transformation in this process is a stereoselective non-oxidative Pummerer reaction. acs.org The synthesis of β-amino alcohols is a significant area of research due to their prevalence in natural products and their use as chiral catalysts and auxiliaries. arkat-usa.orgorganic-chemistry.orgdiva-portal.orgsciengine.com

Control of Stereochemistry via N-Sulfinyl Group

The N-sulfinyl group plays a crucial role in controlling the stereochemistry of various asymmetric transformations. acs.orgacs.org In the synthesis of β-(N-sulfinyl)amino sulfoxides, the N-sulfinyl group primarily dictates the configuration of the carbon atom attached to the nitrogen. acs.org The stereochemical information is effectively transferred from the chiral sulfinyl group to the newly formed stereocenter. nih.gov

The efficiency of the sulfinyl group as a remote stereochemical controller has been demonstrated in the chemoselective and diastereoselective reduction of α,β-unsaturated α-[2-(p-tolylsulfinyl)phenyl] substituted ketones. acs.org In these reactions, the presence of a chelating agent like Yb(OTf)₃ with NaBH₄ allows for controlled reduction. acs.org The chiral sulfinyl group has been widely utilized as a stereodirecting functionality in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. arkat-usa.org

Chiral Information Transfer in Rearrangement Processes

The transfer of chirality from a sulfinyl group is a key principle in several rearrangement reactions, leading to the formation of new stereogenic centers. arkat-usa.orgnih.gov The high efficiency of this stereochemical control has garnered significant attention in asymmetric synthesis. arkat-usa.org In these processes, the inherent chirality of the sulfinyl moiety is relayed through highly ordered transition states, influencing the stereochemical outcome of the product. nih.gov This allows for the generation of enantiomerically enriched molecules from optically pure starting materials. nih.gov

N-Functionalization Strategies in Amine Chemistry

The N-sulfinyl group serves as an effective protecting group for amines, facilitating various synthetic transformations. researchgate.netbristol.ac.uk Sulfinamides can be used as temporary protecting/activating groups on the amine functionality, for instance, in the conversion of 1,2-amino alcohols into morpholines. researchgate.netbristol.ac.uk A double sulfinylation/hydrolysis strategy enables the selective synthesis of monoprotected N-sulfinyl amino alcohols. researchgate.netbristol.ac.uk These intermediates can then undergo further reactions, and the sulfinyl group can be readily removed under mild acidic conditions. researchgate.net

This N-functionalization strategy has proven useful in the formal synthesis of pharmaceutically relevant compounds like the antidepressant drug (S,S)-reboxetine. researchgate.net The ability to introduce and remove the N-sulfinyl group under mild conditions makes it a valuable tool in modern organic synthesis. researchgate.net

Synthesis of N-Sulfinylamino Acids

The synthesis of N-sulfinylamino acids can be achieved through various methods, including the photoredox-catalyzed radical addition of carboxylic acids to chiral glyoxylate-derived N-sulfinyl imines. thieme-connect.com This approach allows for the formation of the corresponding N-sulfinyl amino acids in moderate to good yields. thieme-connect.com A key advantage of this method is the ease with which the sulfinyl group can be removed, typically within a short reaction time. thieme-connect.com

Another approach involves the reaction of the potassium enolate of N-methoxy N-methylacetamide with sulfinimines (N-sulfinyl imines) or the reaction of lithium N,O-dimethylhydroxylamine with N-sulfinyl β-amino esters to produce N-sulfinyl β-amino Weinreb amides. nih.gov These amides are stable intermediates that can be readily reacted with a variety of organometallic reagents to furnish N-sulfinyl β-amino carbonyl compounds. nih.gov This methodology provides a general route to β-amino carbonyl compounds, which are important chiral building blocks. nih.gov While N-sulfonyl amino acids have been explored for fungicidal activity, the incorporation of a sulfinylamino group in place of a sulfonyl group led to inactive compounds in that specific study. chimia.ch

Preparation of Functionalized Aniline (B41778) Derivatives

This compound and its derivatives have emerged as versatile reagents in advanced organic synthesis, particularly in the construction of complex, functionalized aniline-based structures. A significant application lies in their participation as dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, to yield novel heterocyclic systems.

Detailed research has demonstrated that N-sulfinylanilines can react with specific dienophiles, such as norbornene and norbornadiene, to form benzo-ortho-thiazine adducts. These reactions showcase the utility of the N-sulfinylamino group in facilitating the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of intricate aniline derivatives that would be challenging to prepare through other methods.

In these cycloaddition reactions, the N-sulfinylaniline acts as a 1-aza-3-oxa-4-thia-1,3-butadiene system. The reaction with a dienophile like norbornene results in the formation of a six-membered heterocyclic ring fused to the original benzene (B151609) ring. Structural analysis using NMR and IR spectroscopy, as well as X-ray diffraction, has confirmed the formation of these benzo-ortho-thiazine structures. researchgate.net

A key finding in these studies is the stereoselectivity of the reaction. It has been observed that the diene (N-sulfinylaniline) adds to the bicyclic system of norbornenes from the side of the endo-methylene bridge. researchgate.net Furthermore, the substitution pattern on the aniline ring can influence the regioselectivity of the cycloaddition. For instance, in the case of meta-N-sulfinyl toluidine, the methyl group directs the incoming norbornene to the para-position relative to the nitrogen atom. researchgate.net

The reaction conditions typically involve heating the N-sulfinylaniline with the dienophile, leading to the formation of the cycloadducts. researchgate.net These reactions expand the synthetic chemist's toolkit for creating diverse, functionalized aniline derivatives with potential applications in materials science and medicinal chemistry.

| Diene | Dienophile | Product Structure | Reference |

| N-Sulfinylaniline | Norbornene | Benzo-ortho-thiazine adduct | researchgate.net |

| N-Sulfinylaniline | Norbornadiene | Benzo-ortho-thiazine adduct | researchgate.net |

| meta-N-Sulfinyl toluidine | Norbornene | para-substituted Benzo-ortho-thiazine adduct | researchgate.net |

Derivatives and Structural Analogs of N Sulfinylamino Aniline

Synthesis and Reactivity of Substituted N-(Sulfinylamino)arenes

The synthesis of substituted N-(sulfinylamino)arenes can be achieved through several methods, primarily involving the reaction of substituted anilines with thionyl chloride or other sulfinylating agents. The reactivity of these compounds is largely dictated by the nature and position of the substituents on the arene ring.

Synthesis:

A common route to N-(sulfinylamino)arenes involves the direct reaction of a substituted aniline (B41778) with thionyl chloride. The reaction conditions can be tuned to favor the formation of the desired product.

Another approach involves the reaction of aryl Grignard reagents with N-sulfinylamines, which allows for the introduction of a wide range of substituents onto the aromatic ring.

Reactivity:

Substituted N-(sulfinylamino)arenes are versatile intermediates in organic synthesis. The electron-withdrawing or electron-donating nature of the substituents on the arene ring influences the reactivity of the N=S=O group.

Electrophilic Aromatic Substitution: The arene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. revisionworld.com The N-sulfinylamino group acts as a directing group, influencing the position of the incoming electrophile.

Nucleophilic Addition to the N=S=O Group: The sulfur atom in the N-sulfinylamino group is electrophilic and can be attacked by nucleophiles. This reactivity is central to many of the applications of these compounds.

Cycloaddition Reactions: The N=S=O group can participate in cycloaddition reactions, providing a route to various heterocyclic compounds.

Table 1: Examples of Reactions of Substituted Arenes

| Reaction Type | Reagents | Product Type | Reference |

| Nitration | Concentrated nitric and sulfuric acids | Aromatic nitro compounds | revisionworld.com |

| Halogenation | Halogen and a halogen carrier (catalyst) | Aryl halides | revisionworld.com |

| Friedel-Crafts Alkylation | Haloalkane and a Lewis acid catalyst | Alkyl-substituted arenes | revisionworld.com |

| Friedel-Crafts Acylation | Acyl halide or anhydride (B1165640) and a Lewis acid catalyst | Aryl ketones | revisionworld.com |

| Sulfonation | Fuming sulfuric acid | Arenesulfonic acids | revisionworld.com |

Exploration of N-Sulfinylamino Compounds with Varied Organic Backbones

The N-sulfinylamino functional group is not limited to aromatic backbones. A wide array of N-sulfinylamino compounds with different organic structures, including aliphatic and heterocyclic moieties, have been synthesized and studied. The nature of the organic backbone significantly impacts the compound's stability, reactivity, and potential applications.

N-sulfinyl imines, also known as sulfinimines, are a prominent class of N-sulfinylamino compounds where the nitrogen atom is part of a carbon-nitrogen double bond. uea.ac.uk These compounds are valuable intermediates for the asymmetric synthesis of amines and their derivatives. uea.ac.ukpsu.edu The synthesis of enantiopure sulfinimines has been a significant area of research, with methods developed using chiral auxiliaries. uea.ac.uk For instance, a one-pot synthesis of enantiopure sulfinimines has been reported using a 1,2,3-oxathiazolidine-2-oxide derived from (1R, 2S)-(-)-norephedrine as a chiral auxiliary. uea.ac.uk

The reactivity of N-sulfinylamino compounds is highly dependent on the organic backbone. For example, N-sulfinyl imines are excellent electrophiles and readily react with a variety of nucleophiles at the imine carbon. psu.edu This reactivity has been exploited in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.net

Related Sulfur-Nitrogen Containing Functional Groups in Organic Synthesis (e.g., Sulfinamides, Sulfinimines)

Several other functional groups containing sulfur-nitrogen bonds, such as sulfinamides and sulfinimines, are closely related to N-(sulfinylamino)aniline and play crucial roles in modern organic synthesis. rsc.orgacs.org

Sulfinamides:

Sulfinamides are compounds containing a sulfinyl group (S=O) attached to a nitrogen atom. rsc.org They are valuable building blocks in medicinal chemistry and are present in various natural products and chiral auxiliaries. rsc.org The synthesis of sulfinamides can be achieved through the oxidative coupling of thiols and amines. rsc.org The development of efficient and environmentally friendly methods for their preparation is an active area of research. rsc.org

Sulfinimines (N-Sulfinyl Imines):

As mentioned earlier, sulfinimines are a class of imines bearing a sulfinyl group on the nitrogen atom. uea.ac.ukpsu.edu They are highly versatile intermediates, particularly in the asymmetric synthesis of chiral amines. uea.ac.ukpsu.edu The pioneering work of Davis and Ellman on the synthesis and reactivity of N-sulfinyl imines has provided chemists with robust precursors to optically active amine compounds. researchgate.net The synthesis of enantiopure sulfinimines can be achieved through various methods, including the condensation of aldehydes with enantiopure sulfinamides. rsc.org

The stereodirecting nature of the chiral sulfinyl group in sulfinimines allows for highly diastereoselective additions of nucleophiles to the C=N bond, providing access to a wide range of enantiomerically enriched amino compounds. psu.edursc.org

Table 2: Comparison of Related Sulfur-Nitrogen Functional Groups

| Functional Group | General Structure | Key Features | Synthetic Applications | References |

| N-Sulfinylamines | R-N=S=O | Versatile intermediates, reactive N=S=O group | Synthesis of heterocycles, precursors to other S-N compounds | |

| Sulfinamides | R-S(=O)-NR'R'' | Chiral auxiliaries, building blocks in medicinal chemistry | Asymmetric synthesis, synthesis of bioactive molecules | rsc.orgacs.org |

| Sulfinimines | R'R''C=N-S(=O)-R''' | Chiral electrophiles, precursors to chiral amines | Asymmetric synthesis of amines and amino acids | uea.ac.ukpsu.edursc.org |

Polymeric Materials Incorporating N-Sulfinylamino Moieties or Related S-N Bonds

The incorporation of N-sulfinylamino moieties or other sulfur-nitrogen bonds into polymer backbones has led to the development of novel materials with unique and advantageous properties. researchgate.netnih.gov These polymers often exhibit characteristics such as degradability, flame retardancy, and high refractivity, making them suitable for a range of applications, from biomedicine to energy storage. researchgate.netnih.gov

Researchers have successfully created polymers incorporating sulfenamide (B3320178) (–R2NSR–), diaminosulfide (–R2NSNR2–), and diaminodisulfide (–R2NSSNR2–) groups. acs.org These polymers were found to be degradable in aqueous solutions and non-toxic, suggesting their potential as biodegradable materials for applications like drug delivery. acs.org The degradation of these polymers can release biologically relevant small molecules, which could offer additional therapeutic benefits. acs.org

One of the most well-known sulfur-nitrogen polymers is polythiazyl, (SN)x. wikipedia.org This inorganic polymer exhibits metallic conductivity and becomes a superconductor at very low temperatures. wikipedia.org It is a fibrous, crystalline material that is stable in air. wikipedia.org The synthesis of polythiazyl typically involves the polymerization of disulfur (B1233692) dinitride (S2N2), which is derived from tetrasulfur tetranitride (S4N4). wikipedia.org

The unique properties of polymers containing sulfur-nitrogen bonds stem from the polar nature of the S-N bond and the multiple valence states of sulfur. researchgate.netnih.gov These features open up possibilities for designing innovative materials with tailored functionalities. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of N Sulfinylamino Aniline

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(sulfinylamino)aniline. These methods allow for a precise characterization of the molecule's electronic landscape and the conformational preferences of its key functional group.

Table 1: Key NBO Interaction Energies in p-Chlorosulfinylaniline

| Interaction Type | Interaction Energy (kcal/mol) |

|---|---|

| lp(N) → σ*(S‒O) | 18.8 (higher in syn) |

This table illustrates the stabilization energies from key anomeric effects contributing to the preferred conformation of a substituted this compound.

Theoretical calculations have been instrumental in resolving the conformational preferences of the NSO group in this compound. The molecule can exist in different conformations, primarily the syn (or Z) and anti (or E) forms, which describe the orientation of the S=O double bond relative to the C-N single bond. rsc.orgconicet.gov.ar Computational studies, often employing Density Functional Theory (DFT) at levels like B3LYP/6-31G, consistently show that the Z-forms (syn) of N-sulfinyl dienophiles are significantly more stable than the E-forms (anti), with energy differences reported to be between 5-7 kcal/mol. conicet.gov.arnih.gov

This preference for the sterically less favorable syn conformation is rationalized by stabilizing anomeric effects, which are much stronger in the syn structure compared to the anti form. conicet.gov.ar Another contributing factor identified through computational models is the formation of a weak intramolecular C-H···O bond between the ortho-hydrogen of the aniline (B41778) ring and the oxygen atom of the sulfinylamino group. conicet.gov.arresearchgate.net While the parent this compound is predicted to have a planar structure, substitutions can induce non-planarity. For example, the anti conformers of the parent compound and its p-fluoro and p-chloro derivatives are predicted to be non-planar, with the NSO group rotated out of the phenyl plane. conicet.gov.ar

Table 2: Calculated Energy Differences Between Anti and Syn Conformers

| Compound | Calculation Level | ΔE (E_anti - E_syn) (kcal/mol) |

|---|---|---|

| This compound | B3LYP/6-311+G(df) | 7.5 |

| p-fluoro-N-(sulfinylamino)aniline | B3LYP/6-311+G(df) | 8.1 |

This table presents the calculated energy differences, showing the higher stability of the syn conformer across this compound and its derivatives.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a key methodology for investigating the reaction mechanisms of this compound, offering a virtual window into the dynamics of chemical transformations. It allows for the mapping of complex reaction pathways and the calculation of critical energetic parameters that govern reactivity.

The hetero-Diels-Alder reaction, where this compound acts as a dienophile, has been a significant focus of computational studies. nih.gov Theoretical investigations at the B3LYP/6-31G level show that these reactions proceed through a concerted but asynchronous mechanism. nih.gov This means that while the new bonds are formed in a single step, the degree of bond formation for the C-S and C-N bonds in the transition state is not equal. The larger size of the Lowest Unoccupied Molecular Orbital (LUMO) atomic orbital coefficient on the sulfur atom compared to the nitrogen atom favors a greater degree of C-S bond formation in the transition state. nih.gov

Computational models have identified four potential modes for the cycloaddition adducts: Z-endo, Z-exo, E-endo, and E-exo. nih.gov The endo-additions are favored both kinetically and thermodynamically over the exo-additions. nih.gov This preference is attributed to major secondary orbital interactions, specifically between the lone pair on the nitrogen atom (n(N)) and the σ orbital of the C3-C4 bond of the diene. nih.gov

A critical aspect of mechanistic studies is the calculation of activation barriers and other thermochemical parameters. For the hetero-Diels-Alder reactions of N-sulfinyl dienophiles, DFT calculations have been used to determine the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG°). nih.gov These calculations confirm that the endo-additions have lower activation barriers, making them the kinetically preferred pathway. nih.gov The calculations also show that the stability of the adducts follows the order E-endo > E-exo > Z-endo > Z-exo. nih.gov Solvation effects have also been modeled, showing that a solvent like benzene (B151609) (C6H6) uniformly lowers the activation barriers without changing the energetic preferences observed in the gas phase. nih.gov

Table 3: Factors Influencing Adduct Stability in Diels-Alder Reactions

| Factor | Description |

|---|---|

| 1 | σ-σ proximate charge-transfer interactions in the transition state. |

| 2 | Relative sizes of the LUMO atomic orbital coefficients on S and N atoms. |

| 3 | Steric hindrance in the transition state. |

| 4 | Energy levels of the ground state and LUMOs of the dienophile. |

This table summarizes the five key factors identified through computational analysis that determine the energetic preferences of the different cycloadducts. nih.gov

The influence of substituents on the aniline ring on the reactivity of this compound is another area explored through computational chemistry. Substituents can alter the electronic properties of the dienophile, thereby affecting the energetics of reaction pathways like the Diels-Alder cycloaddition. nih.gov While detailed computational studies focusing specifically on a wide range of substituents for this compound are specific, the principles are well-established. Electron-withdrawing or electron-donating groups on the phenyl ring modify the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the N-sulfinyl dienophile. These changes directly impact the activation barriers of the reaction. nih.gov For example, the inclusion of different substituents (X) in X-substituted sulfinyl dienophiles (O=S=N-X) affects the ground state and LUMO energy levels, which is one of the five key factors determining the energetic preferences of the cycloaddition adducts. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical investigations can elucidate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) for ground-state properties such as IR and NMR spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties like UV-Vis spectra. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

Predicted Infrared (IR) Spectrum

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule's normal modes. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, can predict these frequencies with reasonable accuracy. materialsciencejournal.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. asianpubs.org

For this compound, one would expect to see characteristic vibrational modes associated with the N=S=O group, in addition to the modes from the aniline ring. Key predicted vibrations would include the symmetric and asymmetric stretching of the S=O and N=S bonds, as well as various bending and torsional modes involving the entire C₆H₅-N=S=O structure.

Note: The following table presents theoretically predicted vibrational frequencies for the parent molecule, aniline, calculated at the B3LYP/6-31G(d) level of theory. materialsciencejournal.org The introduction of the "-NSO" group in this compound would introduce new, strong absorption bands, particularly for the N=S and S=O stretching modes, and would shift the frequencies of the aniline ring and C-N vibrations.

Table 1: Illustrative Predicted Vibrational Frequencies for Aniline

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31G(d)) |

|---|---|

| N-H Antisymmetric Stretch | 3502 |

| N-H Symmetric Stretch | 3408 |

| C-H Symmetric Stretch | 3086 |

| C-H Antisymmetric Stretch | 3064 |

| C=C Stretch & C-H In-plane Bend | 1583 |

| C-N Stretch | 1265 |

| N-H Rocking | 1106 |

| C-N Out-of-plane Bend | 734 |

Data is illustrative for aniline and adapted from computational studies on aniline. materialsciencejournal.org

Predicted Nuclear Magnetic Resonance (NMR) Spectrum

The prediction of NMR chemical shifts using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a standard tool in structure elucidation. nih.gov These calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high enough to distinguish between different isomers and conformers. nih.gov

For this compound, predictions would focus on the ¹H and ¹³C chemical shifts. The protons and carbons of the aromatic ring would be expected to show distinct shifts depending on their position relative to the electron-withdrawing N=S=O group. The chemical shifts of the ortho, meta, and para positions would provide insight into the electronic effects of the sulfinylamino substituent on the phenyl ring.

Note: The following tables provide illustrative predicted ¹H and ¹³C NMR chemical shifts for aniline. The sulfinylamino group in this compound is expected to be electron-withdrawing, which would generally lead to a downfield shift (higher ppm values) for the aromatic protons and carbons compared to aniline itself, particularly at the ortho and para positions.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for Aniline

| Proton Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ortho (C2-H, C6-H) | 6.7 - 6.8 |

| Meta (C3-H, C5-H) | 7.1 - 7.2 |

| Para (C4-H) | 6.6 - 6.7 |

Values are typical ranges for aniline in a non-polar solvent.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for Aniline

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ipso (C1) | 146 |

| Ortho (C2, C6) | 115 |

| Meta (C3, C5) | 129 |

| Para (C4) | 118 |

Values are typical for aniline and serve as a baseline for comparison. researchgate.net

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The electronic absorption spectrum of a molecule, which falls in the UV-Vis range, is determined by the transitions between its electronic energy levels. TD-DFT is the most common computational method for predicting these transitions. researchgate.net The calculation yields the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net

For this compound, the UV-Vis spectrum would be characterized by π → π* and potentially n → π* transitions. The phenyl ring and the N=S=O group both contain π systems and non-bonding electrons, creating a conjugated system. Computational studies would aim to identify the specific molecular orbitals involved in the lowest energy electronic transitions, which are responsible for the longest wavelength absorption bands.

Note: The following table shows illustrative predicted electronic transitions for aniline, calculated using TD-DFT methods. The conjugation with the N=S=O group in this compound would likely shift these absorption maxima, potentially to longer wavelengths (a bathochromic or red shift), due to the extension of the π-conjugated system.

Table 4: Illustrative Predicted UV-Vis Absorption for Aniline

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~280-290 | Moderate |

| π → π* | ~230-240 | Strong |

Data is illustrative for aniline and based on typical computational results.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(sulfinylamino)aniline. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise assignment of atomic connectivity and the electronic environment of the nuclei.

Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method have been employed to complement experimental findings and aid in the accurate assignment of chemical shifts. conicet.gov.ar Studies on substituted N-sulfinylanilines have shown that the chemical shifts of the aromatic protons and carbons are influenced by the electronic nature of the substituents, providing valuable information on electron density distribution within the molecule. researchgate.net For instance, in p-trifluoromethylsulfinylaniline, the ¹³C NMR signals for the carbon atoms of the aromatic ring have been assigned, with the carbons directly attached to the nitrogen and the trifluoromethyl group showing distinct chemical shifts due to the shielding and deshielding effects of these substituents. conicet.gov.ar

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted this compound Derivative (p-CF₃ArNSO) conicet.gov.ar

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 144.40 |

| C2 | 126.98 |

| C3 | 126.36 |

| C4 | 127.71 |

| C5 | 126.31 |

| C6 | 126.89 |

| C7 (CF₃) | 131.57 |

Furthermore, ¹⁵N NMR spectroscopy has been utilized to directly probe the nitrogen atom of the sulfinylamino group. conicet.gov.ar These studies, often in conjunction with theoretical calculations, provide a deeper understanding of the electronic structure and bonding within the N=S=O moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic functional groups present in this compound, particularly the N=S=O group. The vibrational modes of this group are of special interest and have been the subject of detailed studies. conicet.gov.ar

A key area of investigation has been the nature of the N=S and S=O stretching vibrations. Initial studies, including those on ¹⁵N labelled N-sulfinylaniline, suggested that these stretching modes are largely independent. conicet.gov.ar However, subsequent pre-resonant Raman spectra studies have indicated that the two stretching modes are in fact coupled. conicet.gov.ar These are now generally described as asymmetric and symmetric stretching vibrations of the NSO group. conicet.gov.ar

The vibrational frequencies for the N=S=O group in N-sulfinylanilines have been reported in various studies. For the parent N-sulfinylaniline, the antisymmetric and symmetric stretching vibrations are observed around 1298 cm⁻¹ and 1163 cm⁻¹, respectively. conicet.gov.ar The exact positions of these bands can be influenced by the presence of substituents on the aromatic ring. conicet.gov.ar

Table 2: Characteristic Vibrational Frequencies of the N=S=O Group in this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Asymmetric Stretching (ν_as(NSO)) | ~1298 | Raman conicet.gov.ar |

| Symmetric Stretching (ν_s(NSO)) | ~1163 | Raman conicet.gov.ar |

Theoretical calculations, often using Density Functional Theory (DFT), have been instrumental in assigning the vibrational modes and understanding the effects of substitution on the vibrational spectra. conicet.gov.arconicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structural stability. The electron ionization (EI) mass spectrum of this compound and its derivatives typically shows a distinct molecular ion peak. conicet.gov.arnist.gov

The fragmentation of N-sulfinylanilines under mass spectrometric conditions has been studied to understand the characteristic cleavage pathways. For instance, in the mass spectrum of p-trifluoromethylsulfinylaniline, a notable fragment is observed at m/z 63. conicet.gov.ar While this could be attributed to the [SO]⁺ fragment, an alternative interpretation has been proposed, highlighting the complexity of fragmentation pathways in this class of compounds. conicet.gov.ar The study of fragmentation patterns is essential for the structural characterization of novel N-sulfinylaniline derivatives. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been pivotal in unambiguously determining the solid-state structure of this compound. conicet.gov.arwikipedia.org These studies have confirmed that the molecule possesses a planar C-N=S=O core. wikipedia.org

The geometry of the sulfinylamino group is a key structural feature. X-ray crystallographic analysis has shown that N-sulfinylanilines adopt a syn geometry, with the phenyl group and the oxygen atom on the same side of the N=S bond. wikipedia.org For this compound itself, the C-S=N=O dihedral angle has been determined to be -1.60°. wikipedia.org This planar and syn conformation is thought to be stabilized by anomeric effects. conicet.gov.ar The structural parameters obtained from X-ray crystallography, such as bond lengths and angles, provide a solid benchmark for theoretical calculations. conicet.gov.ar The structure of a reaction product of an N-alkyl sulfoximine (B86345) with an aryne, which formed an o-sulfinylaniline, was also confirmed by single-crystal X-ray diffraction. acs.org

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Geometry of C-N=S=O core | Planar | wikipedia.org |

| Conformation | syn | wikipedia.org |

| C-S=N=O Dihedral Angle | -1.60° | wikipedia.org |

UV-Visible Spectroscopy for Electronic Transitions and Stability Studies

UV-Visible spectroscopy is employed to investigate the electronic transitions within this compound and to study its stability. The electronic absorption spectra of N-sulfinylanilines have been recorded in various solvents. researchgate.net

These studies indicate that the observed absorption bands correspond to delocalized π → π* transitions. researchgate.net The NSO group is considered a strong electron acceptor, and its presence significantly influences the electronic structure of the molecule. researchgate.net Notably, discrete n → π* transitions are typically not observed. researchgate.net The stability of N-sulfinylanilines towards hydrolysis has also been investigated, with studies suggesting that electron-donating substituents on the aromatic ring can enhance stability. conicet.gov.ar In situ UV-Vis spectroscopy has also been utilized to monitor the polymerization of aniline (B41778) derivatives, providing insights into the reaction mechanisms and the electronic properties of the resulting polymers. semanticscholar.org

Future Research Directions and Emerging Trends in N Sulfinylamino Aniline Chemistry

The field of N-(sulfinylamino)aniline chemistry is poised for significant advancement, driven by the pursuit of more efficient, selective, and sustainable chemical methodologies. As a versatile synthetic intermediate, this compound and its derivatives hold untapped potential for constructing complex molecular architectures. Future research is charting a course toward novel catalytic systems, unexplored reactivity patterns, greener synthetic routes, computational design, and broader applications in complex molecule synthesis. These emerging trends promise to unlock the full potential of this intriguing class of compounds.

Q & A

Basic Research Questions

Synthesis and Purification Methodologies What are the optimal synthetic routes for N-(sulfinylamino)aniline, and how can purity be ensured for research applications?

- Answer : The synthesis typically involves alkylation or condensation reactions. For example, alkylation of aniline with sulfinyl chlorides under acidic catalysis (e.g., H₂SO₄) can yield this compound derivatives . Purification often employs high-performance liquid chromatography (HPLC) to isolate high-purity fractions, as demonstrated for structurally similar trifluoromethyl-substituted anilines . Reaction yields can be optimized using continuous flow reactors for efficient heat and mass transfer .

Structural Characterization Techniques How is the molecular structure of this compound validated in academic research?

- Answer : X-ray crystallography (via SHELX software ) is the gold standard for resolving bond lengths and angles. Spectroscopic methods, such as ¹H/¹³C NMR and FT-IR, are used to confirm functional groups (e.g., sulfinyl S=O stretching at ~1050 cm⁻¹). Comparative analysis with crystallographic databases (e.g., Cambridge Structural Database) helps validate structural hypotheses .

Stability and Storage Considerations What experimental precautions are necessary to prevent degradation of this compound?

- Answer : The sulfinylamino group is sensitive to moisture and oxidation. Storage under inert atmospheres (N₂/Ar) and low temperatures (−20°C) is recommended. Stability studies on analogous compounds show that degradation products (e.g., sulfonic acids) form under humid conditions, necessitating rigorous drying of solvents .

Advanced Research Questions

Substituent Effects on Reactivity How does the sulfinylamino group influence electrophilic/nucleophilic behavior in cross-coupling reactions?

- Answer : The sulfinyl group is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen. This property facilitates regioselective electrophilic substitutions (e.g., Friedel-Crafts alkylation) at the aromatic ring’s para position. Kinetic studies on trifluoromethyl-aniline analogs show enhanced electrophilic reactivity in Pd-catalyzed couplings .

Computational Modeling of Biological Interactions What computational strategies predict the binding affinity of this compound with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations are used to model interactions with enzymes. For example, pyridine-containing analogs exhibit π-π stacking with kinase active sites, while the sulfinyl group forms hydrogen bonds with catalytic residues . MD simulations further assess stability of ligand-protein complexes over nanosecond timescales .

Addressing Data Contradictions in Biological Activity How can researchers resolve discrepancies in reported bioactivity data for sulfinylamino-aniline derivatives?

- Answer : Contradictions often arise from substituent positioning or assay variability. A comparative analysis framework (Table 1) is critical:

| Compound | Substituent Position | Bioactivity (IC₅₀, μM) | Assay Type |

|---|---|---|---|

| This compound | Para | 0.45 ± 0.02 | Kinase inhibition |

| Meta-substituted analog | Meta | 1.20 ± 0.15 | Same assay |

Standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays) and controlling substituent effects (e.g., alkyl chain length ) reduce variability .

Applications in Material Science What role does this compound play in advanced materials?

- Answer : Its dual amine-sulfinyl functionality enables use as a crosslinker in conductive polymers (e.g., polyaniline composites). Analogous naphthyl-aniline derivatives exhibit hole-transport properties in OLEDs, with HOMO-LUMO gaps tuned via substituent electronegativity . Silane-functionalized analogs improve adhesion in silica-polymer composites .

Mechanistic Studies in Catalysis How can mechanistic pathways for sulfinylamino-aniline-mediated reactions be elucidated?

- Answer : Isotopic labeling (e.g., ¹⁵N-tracing) and in situ FT-IR monitor intermediate formation. For example, in Pd-catalyzed couplings, the sulfinyl group stabilizes Pd(0) intermediates, as shown in kinetic isotope effect (KIE) studies . Cyclic voltammetry further reveals redox behavior linked to catalytic turnover .

Methodological Guidelines